molecular formula C7H14O5 B10776920 2-O-Methyl-beta-L-fucopyranose CAS No. 108266-96-2

2-O-Methyl-beta-L-fucopyranose

Cat. No. B10776920
CAS RN: 108266-96-2
M. Wt: 178.18 g/mol
InChI Key: YLAMTMNJXPWCQN-XUVCUMPTSA-N
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Description

2-O-Methyl-beta-L-fucopyranose is a monosaccharide derivative belonging to the class of hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is structurally related to L-fucose, a naturally occurring deoxyhexose found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Methyl-beta-L-fucopyranose can be achieved through the methylation of L-fucose. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods using specific glycosyltransferases or chemical synthesis routes. The choice of method depends on the desired purity and yield of the product. Enzymatic methods are often preferred for their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

2-O-Methyl-beta-L-fucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-O-Methyl-beta-L-fucopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-Methyl-beta-L-fucopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. Additionally, it may inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-Methyl-beta-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties.

properties

CAS RN

108266-96-2

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1

InChI Key

YLAMTMNJXPWCQN-XUVCUMPTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)OC)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)OC)O)O

Origin of Product

United States

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